molecular formula C14H11N3O2S B2818421 N-(pyridin-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 953183-77-2

N-(pyridin-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Cat. No.: B2818421
CAS No.: 953183-77-2
M. Wt: 285.32
InChI Key: GOAKSCJGABEZSB-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, also known as PTIO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTIO is a nitric oxide (NO) scavenger, which means it can bind to NO and prevent its biological effects.

Scientific Research Applications

Antitumor Applications

A study by Shams et al. (2010) explored the synthesis of heterocyclic compounds derived from a precursor similar to N-(pyridin-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide. These compounds exhibited significant antitumor activities, particularly inhibitory effects on breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. The simplicity of the synthesis and the diversity of the reactive sites highlight the potential for further biological investigations in the antitumor domain (Shams et al., 2010).

Pharmaceutical Development

Stec et al. (2011) reported on a compound structurally related to this compound, which was evaluated as a potent inhibitor of PI3Kα and mTOR. The study focused on improving metabolic stability by exploring various heterocyclic analogs. This underscores the potential of similar compounds in the development of targeted pharmaceutical therapies (Stec et al., 2011).

Corrosion Inhibition

In a study by Yıldırım and Cetin (2008), acetamide derivatives with structural similarities to this compound were synthesized and evaluated as corrosion inhibitors. The study demonstrated that these compounds could effectively inhibit corrosion in both acidic and oil mediums, suggesting potential applications in industrial corrosion prevention (Yıldırım & Cetin, 2008).

Insecticidal Properties

Research by Fadda et al. (2017) utilized a compound structurally related to this compound as a precursor for synthesizing various heterocycles. These compounds showed promising insecticidal properties against the cotton leafworm, Spodoptera littoralis, indicating potential applications in agricultural pest control (Fadda et al., 2017).

Optoelectronic Properties

Camurlu and Guven (2015) explored the optoelectronic properties of thiazole-based polythiophenes derived from compounds similar to this compound. Their research revealed significant findings regarding the optical band gaps and switching times of the polymers, suggesting potential applications in the field of optoelectronics (Camurlu & Guven, 2015).

DNA-Binding and Antioxidant Properties

Research by Reddy et al. (2016) on pyridyl–tetrazole ligands, which are structurally related to this compound, showed significant DNA-binding and antioxidant properties. This highlights the potential of similar compounds in biomedical research, particularly in studies related to DNA interactions and oxidative stress (Reddy et al., 2016).

Properties

IUPAC Name

N-pyridin-2-yl-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-14(16-13-5-1-2-6-15-13)9-10-8-11(19-17-10)12-4-3-7-20-12/h1-8H,9H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAKSCJGABEZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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